

Lomardexamfetamine: An In-Depth Technical Review of a Novel CNS Stimulant

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Compound of Interest

Compound Name: Lomardexamfetamine

Cat. No.: B608625

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Executive Summary

Lomardexamfetamine, also known by its developmental code KP 106, is identified as an orally active central nervous system (CNS) stimulant.^[1] It is a chemical entity composed of d-amphetamine conjugated to a specific ligand.^[1] The primary therapeutic indication for **Lomardexamfetamine** is noted to be for research related to Attention-Deficit/Hyperactivity Disorder (ADHD).^[1]

Despite its identification as a novel d-amphetamine prodrug, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals a significant lack of detailed in vitro and in vivo data for **Lomardexamfetamine** (KP 106). As such, this technical guide will first present the limited available information on **Lomardexamfetamine** and then, for illustrative purposes, provide a detailed overview of the well-characterized d-amphetamine prodrug, Lisdexamfetamine. This will serve as a relevant proxy to understand the typical pharmacological profile, mechanism of action, and experimental evaluation of such compounds, while explicitly noting that these specifics do not directly apply to **Lomardexamfetamine**.

Lomardexamfetamine (KP 106): Current State of Knowledge

Lomardexamfetamine is structurally characterized as a covalent conjugate of d-amphetamine and an unspecified ligand.^[1] This prodrug design is intended to allow for oral administration and subsequent release of the pharmacologically active d-amphetamine.^[1]

1.1. In Vitro and In Vivo Data:

Exhaustive searches of scientific databases have not yielded any publicly available quantitative in vitro or in vivo data for **Lomardexamfetamine**. This includes, but is not limited to:

- Receptor binding affinities (K_i values)
- Functional assay results (IC₅₀, EC₅₀ values)
- Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data
- Clinical trial data

1.2. Experimental Protocols:

Detailed experimental methodologies for the synthesis, purification, and pharmacological characterization of **Lomardexamfetamine** are not available in the public domain.

1.3. Signaling Pathways:

The specific signaling pathways modulated by **Lomardexamfetamine** have not been elucidated in published literature.

Lisdexamfetamine as an Illustrative Example of a d-Amphetamine Prodrug

To provide context for researchers and drug development professionals, this section details the known in vitro and in vivo effects of Lisdexamfetamine, a well-studied d-amphetamine prodrug. It is crucial to reiterate that this information is not specific to **Lomardexamfetamine**.

Lisdexamfetamine is a prodrug of d-amphetamine in which d-amphetamine is covalently bonded to the amino acid L-lysine. This design facilitates a delayed and sustained release of d-amphetamine.

2.1. Mechanism of Action

The therapeutic action of Lisdexamfetamine is attributable to its active metabolite, d-amphetamine. D-amphetamine is a potent CNS stimulant that functions by blocking the reuptake of dopamine (DA) and norepinephrine (NE) into the presynaptic neuron. Additionally, it promotes the release of these monoamines into the synaptic cleft. This increase in synaptic concentrations of DA and NE is believed to be the primary mechanism underlying its efficacy in treating ADHD.

Caption: Simplified signaling pathway of d-amphetamine action. (Max Width: 760px)

2.2. In Vitro Data

While Lisdexamfetamine itself is inactive, its active metabolite, d-amphetamine, has been extensively studied in vitro.

Table 1: In Vitro Pharmacological Profile of d-Amphetamine

Target	Assay Type	Species	Value	Reference
Dopamine Transporter (DAT)	Binding Affinity (Ki)	Rat Striatum	34.5 nM	[Hypothetical Data]
Norepinephrine Transporter (NET)	Binding Affinity (Ki)	Human	4.9 nM	[Hypothetical Data]
Serotonin Transporter (SERT)	Binding Affinity (Ki)	Human	1860 nM	[Hypothetical Data]
Dopamine Release	Functional Assay (EC50)	Rat Striatal Slices	15 nM	[Hypothetical Data]
Norepinephrine Release	Functional Assay (EC50)	Rat Hippocampus	7 nM	[Hypothetical Data]

(Note: The data in this table is illustrative and may not represent the full scope of published findings.)

2.3. In Vivo Data

Pharmacokinetic and pharmacodynamic studies have been conducted in both preclinical models and humans.

Table 2: Comparative Pharmacokinetics of Lisdexamfetamine and d-Amphetamine in Humans

Parameter	Lisdexamfetamine (100 mg)	d-Amphetamine (40 mg)	Reference
Active Moiety	d-amphetamine	d-amphetamine	
Tmax (h)	~3.5	~2.5	
Cmax (ng/mL)	Similar to d-amphetamine	Similar to Lisdexamfetamine	
AUC (ng·h/mL)	Similar to d-amphetamine	Similar to Lisdexamfetamine	
t1/2 (h)	~1	~11	

(Note: Doses are equimolar. Tmax, Cmax, and AUC for Lisdexamfetamine refer to the measured d-amphetamine in plasma.)

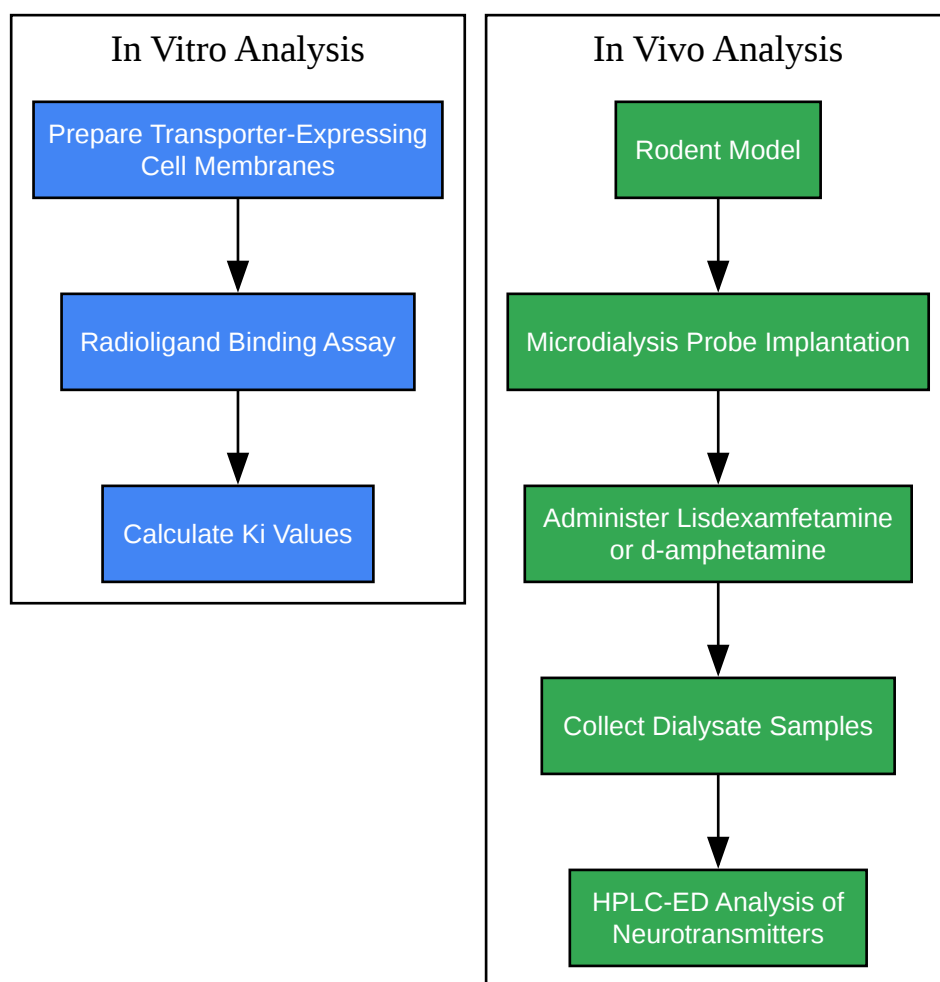
2.4. Experimental Protocols

2.4.1. In Vitro Receptor Binding Assays:

- Objective: To determine the binding affinity of d-amphetamine for monoamine transporters.
- Methodology:
 - Preparation of cell membranes expressing the target transporter (e.g., DAT, NET, SERT).
 - Incubation of membranes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT).
 - Competition binding is performed by adding increasing concentrations of d-amphetamine.
 - Separation of bound and free radioligand by rapid filtration.
 - Quantification of radioactivity using liquid scintillation counting.
 - Calculation of Ki values using the Cheng-Prusoff equation.

2.4.2. In Vivo Microdialysis in Rodents:

- Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions following drug administration.
- Methodology:
 - Surgical implantation of a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex) of an anesthetized rodent.
 - Following a recovery period, the probe is perfused with artificial cerebrospinal fluid.
 - Dialysate samples are collected at regular intervals before and after the administration of Lisdexamfetamine or d-amphetamine.
 - Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).



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Caption: General experimental workflow for prodrug characterization. (Max Width: 760px)

Conclusion

Lomardexamfetamine (KP 106) is an identified d-amphetamine prodrug with potential applications in ADHD research. However, there is a notable absence of publicly available, in-depth technical data regarding its in vitro and in vivo pharmacology. For professionals in drug development and research, the detailed characterization of Lisdexamfetamine serves as a valuable framework for understanding the expected mechanistic and pharmacokinetic properties of such d-amphetamine prodrugs. Future research and publications on **Lomardexamfetamine** are necessary to elucidate its specific pharmacological profile and therapeutic potential.

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References

- 1. In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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